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Compound of Interest

Compound Name: (R)-(1,4-Dioxan-2-yllmethanol

Cat. No.: B591815

An In-depth Technical Guide to (R)-(1,4-Dioxan-
2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of (R)-(1,4-Dioxan-2-yl)methanol, a key chiral building block in modern organic
synthesis. The information presented herein is intended to support research and development
activities by providing essential data on its characteristics, handling, and analytical protocols.

Core Physical and Chemical Properties

(R)-(1,4-Dioxan-2-yl)methanol is a heterocyclic organic compound valued for its stereospecific
structure, making it a useful intermediate in the synthesis of complex molecules, particularly in
the pharmaceutical industry. The following table summarizes its key quantitative properties.
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Property Value Source(s)
Molecular Formula C5H1003 [1112][3]
Molecular Weight 118.13 g/mol [1112]14]
CAS Number 406913-88-0 [1][2][3]
IUPAC Name [(2R)-1,4-dioxan-2-yllmethanol  [3]
Appearance Colorless to light yellow liquid [3][5][6]

. . 94-96 °C at 10 mmHg (for
Boiling Point o [7]
racemic mixture)

208.2 £ 15.0 °C (Predicted, for

S-enantiomer)

[5]6]el

Density 1.102 g/cm3 (Relative) [3][5]I6]
Purity Typically 295% [11[3]
Storage Temperature 2-8°C [51[719]

Chemical Identifiers

For unambiguous identification and use in computational chemistry, the following identifiers are

provided.
Identifier Type Identifier Source(s)
SMILES OC[C@@H]1COCCO1 [1][3]

INChl=1S/C5H1003/c6-3-5-4-
InChl 7-1-2-8-5/h5-6H,1- [3]
4H2/t5-/m1/s1

CMEPUAROFJSGJN-
InChiKey [3]
RXMQYKEDSA-N

MDL Number MFCD16620507 [1][3]

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.achemblock.com/o34308-r-1-4-dioxan-2-yl-methanol.html
https://chemxpert.com/download-summary?value=%28r%29-%281%2C4-dioxan-2-yl%29methanol
https://fluorochem.co.uk/product/F456556/
https://www.achemblock.com/o34308-r-1-4-dioxan-2-yl-methanol.html
https://chemxpert.com/download-summary?value=%28r%29-%281%2C4-dioxan-2-yl%29methanol
https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Dioxan-2-yl_methanol
https://www.achemblock.com/o34308-r-1-4-dioxan-2-yl-methanol.html
https://chemxpert.com/download-summary?value=%28r%29-%281%2C4-dioxan-2-yl%29methanol
https://fluorochem.co.uk/product/F456556/
https://fluorochem.co.uk/product/F456556/
https://fluorochem.co.uk/product/F456556/
https://amp.chemicalbook.com/ProductChemicalPropertiesCB82484640_EN.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB82484640.htm
https://www.sigmaaldrich.com/KR/ko/product/aladdinscientific/alnh9a9fa015
https://amp.chemicalbook.com/ProductChemicalPropertiesCB82484640_EN.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB82484640.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB82484640_EN.htm
https://fluorochem.co.uk/product/F456556/
https://amp.chemicalbook.com/ProductChemicalPropertiesCB82484640_EN.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB82484640.htm
https://www.achemblock.com/o34308-r-1-4-dioxan-2-yl-methanol.html
https://fluorochem.co.uk/product/F456556/
https://amp.chemicalbook.com/ProductChemicalPropertiesCB82484640_EN.htm
https://www.sigmaaldrich.com/KR/ko/product/aladdinscientific/alnh9a9fa015
https://www.bldpharm.com/products/406913-93-7.html
https://www.achemblock.com/o34308-r-1-4-dioxan-2-yl-methanol.html
https://fluorochem.co.uk/product/F456556/
https://fluorochem.co.uk/product/F456556/
https://fluorochem.co.uk/product/F456556/
https://www.achemblock.com/o34308-r-1-4-dioxan-2-yl-methanol.html
https://fluorochem.co.uk/product/F456556/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols
Synthesis of (S)-(1,4-dioxan-2-yl)methanol

While a specific protocol for the (R)-enantiomer was not detailed in the search results, a
general procedure for the synthesis of its enantiomer, (S)-(1,4-dioxan-2-yl)methanol, is
available and provides a valuable reference. The principles of chiral synthesis would allow for
adaptation to produce the (R)-enantiomer, likely by starting with a different chiral precursor.

General Procedure: To an ethanol solution (20 mL) of the starting intermediate (1.25 g, 4.74
mmol), palladium on carbon (10% w/w, 192 mg) is added.[6] The resulting reaction mixture is
stirred under a hydrogen atmosphere for 18 hours. Upon completion of the reaction, the
mixture is filtered through diatomaceous earth, and the filter cake is washed with ethyl acetate.
The filtrate is then concentrated under reduced pressure to yield the final product.[6]

Analytical Characterization

A standard approach for the characterization of (R)-(1,4-Dioxan-2-yl)methanol would involve a
combination of spectroscopic and chromatographic techniques.

o Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR is used to confirm the proton
environment of the molecule. For the (S)-enantiomer, the following chemical shifts have been
reported in Chloroform-d: & (ppm): 3.85-3.67 (m, 5H), 3.66-3.57 (m, 2H), 3.55 (dd, J =11.7,
5.9 Hz, 1H), 3.46 (dd, J =11.1, 10.0 Hz, 1H), 1.75 (s, 1H).[6] The spectrum for the (R)-
enantiomer is expected to be identical.

o Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for
determining the purity of the compound and confirming its molecular weight.[10] A typical
procedure would involve dissolving the sample in a volatile solvent like methanol and
injecting it into the GC-MS system.[10]

e High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to
determine the enantiomeric excess of the compound, ensuring the stereochemical purity of
the (R)-enantiomer.

Visualized Experimental Workflow
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The following diagram illustrates a typical workflow for the synthesis and characterization of a
chiral building block like (R)-(1,4-Dioxan-2-yl)methanol.

Chiral Precursor Selection

Asymmetric Synthesis

Work-up & Crude Product Isolation

Purification (e.g., Chromatography)

Structural Confirmation (NMR, MS) Purity Analysis (GC, HPLC) Enantiomeric Excess Determination (Chiral HPLC)

Final Product: (R)-(1,4-Dioxan-2-yl)methanol

Click to download full resolution via product page

Caption: Synthesis and Characterization Workflow.

Safety and Handling

(R)-(1,4-Dioxan-2-yl)methanol is associated with several hazards. The GHS hazard
statements for the racemic mixture indicate that it is harmful if swallowed (H302), causes skin
irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may
cause respiratory irritation (H335).[4] Appropriate personal protective equipment, including
gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work
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should be conducted in a well-ventilated area or a fume hood. For storage, it is recommended
to keep the compound in a tightly sealed container in a dry, cool place (2-8°C).[5][7][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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